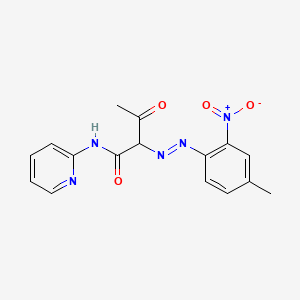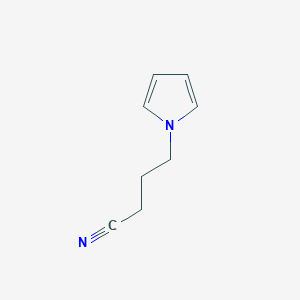
1h-Pyrrole-1-butanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-Pyrrole-1-butanenitrile can be synthesized through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, which condenses 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron(III) chloride . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods: Industrial production of pyrrole derivatives often involves catalytic processes that are efficient and scalable. For example, a Cu/ABNO-catalyzed aerobic oxidative coupling of diols and primary amines can produce N-substituted pyrroles at room temperature . These methods are designed to be environmentally friendly and cost-effective.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Pyrrole-1-butanenitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrrole-2,5-dicarboxylic acid derivatives.
Reduction: Reduction reactions can yield pyrrolidine derivatives.
Substitution: N-substitution reactions can occur with alkyl halides, sulfonyl chlorides, and benzoyl chloride.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are used under mild conditions to achieve high yields.
Major Products:
Oxidation: Pyrrole-2,5-dicarboxylic acid derivatives.
Reduction: Pyrrolidine derivatives.
Substitution: N-alkylpyrroles and N-sulfonylpyrroles.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole-1-butanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: It is a valuable scaffold in drug design and development due to its biocompatibility and selectivity.
Industry: Pyrrole derivatives are used in the production of conductive polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 1H-Pyrrole-1-butanenitrile involves its interaction with specific molecular targets and pathways. For instance, pyrrole derivatives can inhibit enzymes or interact with DNA, leading to various biological effects. The exact mechanism depends on the specific derivative and its application .
Vergleich Mit ähnlichen Verbindungen
Pyrrole: The parent compound of 1H-Pyrrole-1-butanenitrile, with a simpler structure.
Pyrrolidine: A fully saturated derivative of pyrrole.
Indole: Another heterocyclic compound with a fused benzene ring.
Uniqueness: this compound is unique due to its butanenitrile side chain, which imparts distinct chemical properties and reactivity compared to other pyrrole derivatives .
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable tool in the synthesis of complex molecules and the development of new materials and drugs.
Eigenschaften
Molekularformel |
C8H10N2 |
|---|---|
Molekulargewicht |
134.18 g/mol |
IUPAC-Name |
4-pyrrol-1-ylbutanenitrile |
InChI |
InChI=1S/C8H10N2/c9-5-1-2-6-10-7-3-4-8-10/h3-4,7-8H,1-2,6H2 |
InChI-Schlüssel |
AVSJSJJZKUMMSF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C=C1)CCCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


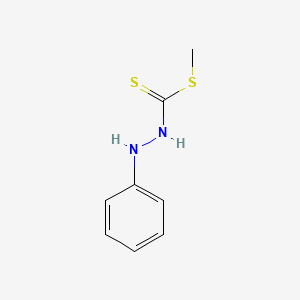
![5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B13799268.png)
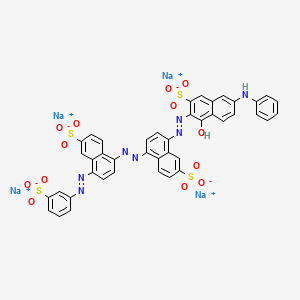
![2-amino-4-(1-methylpyrrol-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B13799277.png)
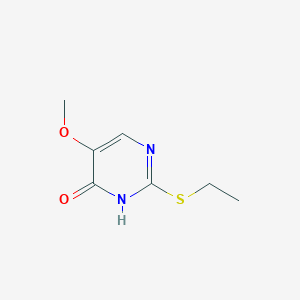
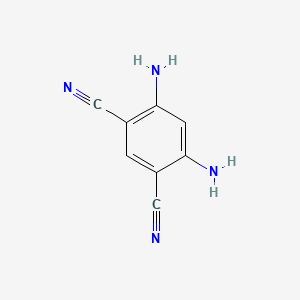
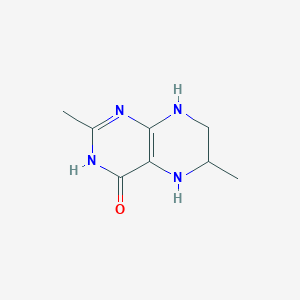
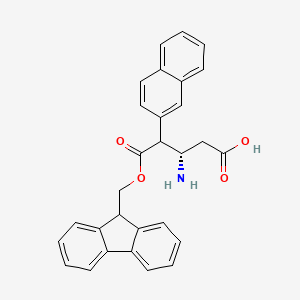
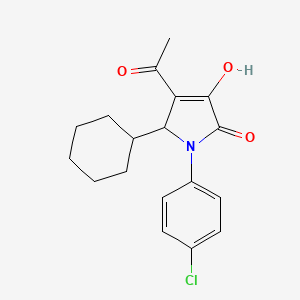
![3-[({4-[(Butan-2-yl)oxy]benzoyl}carbamothioyl)amino]-4-chlorobenzoic acid](/img/structure/B13799332.png)
![1-[2-(Z)-Methoxyimino-2-(2-aminothiazol-4-yl)acetyl]benzo-trizole](/img/structure/B13799347.png)
![potassium;[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B13799351.png)
![Bromoiododibenzo[def,mno]chrysene-6,12-dione](/img/structure/B13799354.png)
